molecular formula C23H19N3O3S B10918918 1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10918918
M. Wt: 417.5 g/mol
InChI Key: ATJNZQHOOJCKKO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes both pyrido[2,3-d]pyrimidine and carboxylic acid functional groups

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as anilines and ketones.

    Introduction of the sulfanyl group: This step may involve the use of thiolating agents under specific conditions.

    Functionalization with dimethylphenyl and methylphenyl groups: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol or amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound may be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(2,3-Dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H19N3O3S/c1-12-7-9-15(10-8-12)17-11-16(22(28)29)19-20(24-17)26(23(30)25-21(19)27)18-6-4-5-13(2)14(18)3/h4-11H,1-3H3,(H,28,29)(H,25,27,30)

InChI Key

ATJNZQHOOJCKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=O)NC(=S)N3C4=CC=CC(=C4C)C

Origin of Product

United States

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